molecular formula C18H15FN6OS B2641470 1-(4-Fluorobenzyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea CAS No. 1903385-33-0

1-(4-Fluorobenzyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea

Cat. No.: B2641470
CAS No.: 1903385-33-0
M. Wt: 382.42
InChI Key: FCMSOXYIMJLCCG-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorobenzyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Triazolopyridazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyridazine ring.

    Introduction of the Thiophenyl Group: The thiophenyl group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophenyl boronic acid or stannane.

    Attachment of the Fluorobenzyl Group: The fluorobenzyl group is typically introduced through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with an amine or other nucleophile.

    Formation of the Urea Linkage: The final step involves the reaction of an isocyanate with an amine to form the urea linkage.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorobenzyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophenyl group would yield sulfoxides or sulfones, while reduction of nitro groups would yield corresponding amines.

Scientific Research Applications

1-(4-Fluorobenzyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.

    Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazolopyridazine moiety is known to interact with various biological pathways, potentially affecting signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

  • 1-(4-Chlorobenzyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea
  • 1-(4-Methylbenzyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea

Comparison: Compared to its analogs, 1-(4-Fluorobenzyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding affinity to biological targets, making it a valuable compound for further research and development.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN6OS/c19-14-3-1-12(2-4-14)9-20-18(26)21-10-17-23-22-16-6-5-15(24-25(16)17)13-7-8-27-11-13/h1-8,11H,9-10H2,(H2,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMSOXYIMJLCCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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